{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-3-yl)methanone
Description
{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-3-yl)methanone is a synthetic organic compound featuring a piperazine core linked to a 4-chlorophenylsulfonyl group and an indole-3-yl methanone moiety. The 4-chlorophenyl group enhances lipophilicity and target affinity, while the indole moiety, common in neurotransmitter analogs, suggests possible CNS activity .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-14-5-7-15(8-6-14)27(25,26)23-11-9-22(10-12-23)19(24)17-13-21-18-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACDTIZWAKHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.
Piperazine Introduction: The piperazine ring is introduced by reacting the sulfonylated indole with piperazine in the presence of a suitable base, such as triethylamine.
Final Coupling: The final step involves coupling the piperazine derivative with a methanone group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under controlled conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-3-yl)methanone involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors, while the piperazine ring may enhance its binding affinity and selectivity. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methoxy : The 4-chlorophenyl group in the target compound improves membrane permeability compared to methoxy analogs but may reduce aqueous solubility .
- Indole Position : Indole-3-yl substitution (target compound) is associated with higher affinity for 5-HT receptors than indole-2-yl derivatives .
- Methylation : N-methylation of indole (as in some analogs) enhances metabolic stability but may decrease血脑屏障 penetration due to increased polarity .
Receptor Affinity and Selectivity
- Target Compound: Preliminary molecular docking studies suggest strong interactions with 5-HT2A and D2 receptors, likely due to the indole-3-yl moiety mimicking endogenous ligands like serotonin .
- Methoxy Analogs : Exhibit preferential binding to σ-1 receptors over 5-HT receptors, attributed to the electron-donating methoxy group altering charge distribution .
- Ethane-Spacer Derivatives : Show broader activity across adrenergic receptors (α1, β2) due to increased flexibility .
Therapeutic Potential
- Antipsychotic Activity : The target compound’s dual 5-HT2A/D2 affinity aligns with atypical antipsychotic profiles (e.g., risperidone analogs) .
- Antimicrobial Effects : Sulfonamide-containing analogs (e.g., methoxy derivatives) demonstrate moderate antibacterial activity against Gram-positive strains, likely via dihydropteroate synthase inhibition .
- Anti-inflammatory Action : Indole-3-yl derivatives inhibit COX-2 more effectively than indole-2-yl variants, though less potently than NSAIDs like indomethacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
